3'-Para-hydroxypaclitaxel

Cytotoxicity Metabolite Inactivation Clonogenic Assay

3′-Para-hydroxypaclitaxel is an essential, non-cytotoxic reference standard for CYP3A4 activity assays, paclitaxel impurity profiling, and LC-MS/MS method validation. Unlike paclitaxel, it is specifically formed by CYP3A4, making it an irreplaceable probe for drug-drug interaction studies. Avoid flawed research results by using the correct metabolite standard.

Molecular Formula C47H51NO15
Molecular Weight 869.9 g/mol
Cat. No. B13719289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Para-hydroxypaclitaxel
Molecular FormulaC47H51NO15
Molecular Weight869.9 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
InChIInChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31?,32-,33+,35?,36?,37+,38?,40?,45+,46-,47+/m0/s1
InChIKeyXKSMHFPSILYEIA-HXZKEHTGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3′-Para-hydroxypaclitaxel: Product Specifications and Core Identity for Research Procurement


3′-Para-hydroxypaclitaxel (CAS 132160-32-8), also known as 3′-p-hydroxypaclitaxel or C3′-OHP, is a major mono-hydroxylated metabolite of the widely used chemotherapeutic agent paclitaxel (Taxol) [1]. It belongs to the taxane diterpenoid class and acts as an antimicrotubule agent, similar to its parent compound . The compound is formed endogenously in humans via the enzymatic hydroxylation of paclitaxel at the 3′ position of the phenyl ring, a reaction specifically catalyzed by the cytochrome P450 enzyme CYP3A4 [2]. This specific metabolic origin underpins its primary utility as a reference standard and a biomarker. In a research and procurement context, 3′-para-hydroxypaclitaxel is not a therapeutic agent; rather, it is an essential analytical tool used for developing and validating methods for quantifying paclitaxel and its metabolites in biological samples, as well as for assessing CYP3A4 enzymatic activity [3].

Why Generic Paclitaxel Cannot Substitute for 3′-Para-hydroxypaclitaxel in Critical Analytical and Metabolic Studies


Substituting paclitaxel or other taxane analogs (e.g., docetaxel) for 3′-para-hydroxypaclitaxel in research applications will lead to fundamentally flawed results due to critical differences in biological activity, analytical properties, and metabolic specificity. Crucially, while paclitaxel is a potent cytotoxic agent, its metabolites, including 3′-para-hydroxypaclitaxel, are virtually inactive in inhibiting cell growth and inducing myelotoxicity compared to the parent drug [1]. From an analytical standpoint, the altered molecular structure of 3′-para-hydroxypaclitaxel imparts unique chromatographic retention times and mass spectrometric fragmentation patterns, which are essential for its accurate detection and differentiation from paclitaxel and other metabolites in complex biological matrices like plasma, urine, and feces . Finally, and most importantly for specificity, 3′-para-hydroxypaclitaxel is formed solely via the CYP3A4 enzymatic pathway [2]. This is in stark contrast to paclitaxel's other major human metabolite, 6α-hydroxypaclitaxel, which is formed by CYP2C8. This enzyme-specific origin makes 3′-para-hydroxypaclitaxel an indispensable and irreplaceable probe for specifically assessing CYP3A4 activity or investigating CYP3A4-mediated drug-drug interactions; neither paclitaxel nor 6α-hydroxypaclitaxel can serve as a functional proxy for this purpose .

Quantitative Evidence Differentiating 3′-Para-hydroxypaclitaxel from Paclitaxel and Other Analogs for Targeted Research Use


Comparison of In Vitro Cytotoxicity: Paclitaxel Metabolites Are Virtually Inactive

Unlike its cytotoxic parent drug, 3′-para-hydroxypaclitaxel is virtually inactive. In a direct comparative study, the 6α-hydroxy-substituted metabolites (which includes 3′-para-hydroxypaclitaxel's counterpart) were shown to have completely lost their cytotoxicity in in vitro clonogenic assays against the A2780 human ovarian carcinoma and CC531 rat colon-carcinoma cell lines [1]. This functional divergence is a defining characteristic that distinguishes it from paclitaxel and other taxanes for any application related to cell viability.

Cytotoxicity Metabolite Inactivation Clonogenic Assay Anticancer Drug Metabolism

Comparative In Vivo Pharmacokinetics: 3′-Para-hydroxypaclitaxel Plasma Exposure in Cancer Patients

In a clinical pharmacokinetic study of 13 platinum-pretreated patients with advanced ovarian cancer, the area under the plasma concentration-time curve (AUC) for 3′-para-hydroxypaclitaxel was quantified following a 3-hour infusion of 135 mg/m² paclitaxel [1]. The mean AUC for 3′-para-hydroxypaclitaxel was 0.31 ± 0.20 h·µmol·L⁻¹, while the mean AUC for the other major metabolite, 6α-hydroxypaclitaxel, was 0.44 ± 0.30 h·µmol·L⁻¹. For context, the mean AUC for the parent drug, paclitaxel, was 10.3 ± 2.4 h·µmol·L⁻¹ [1].

Pharmacokinetics Area Under the Curve (AUC) Paclitaxel Metabolism Ovarian Cancer

Enzyme-Specific Biotransformation: CYP3A4 as the Exclusive Pathway for 3′-Para-hydroxypaclitaxel Formation

3′-Para-hydroxypaclitaxel is distinguished by its exclusive formation via the CYP3A4 enzyme. In vitro studies using cDNA-expressed human P450 enzymes demonstrated that among a panel of enzymes (CYP1A2, 1B1, 2A6, 2C9, 2E1, and 3A4), only CYP3A4 catalyzed the formation of 3′-para-hydroxypaclitaxel (C3′-OHP) from paclitaxel [1]. This is a clear point of differentiation from paclitaxel's other major human metabolite, 6α-hydroxypaclitaxel, which is formed by CYP2C8 [2]. This specificity allows for precise experimental modulation; for example, the selective CYP3A inhibitor troleandomycin effectively inhibited the formation of C3′-OHP in human liver microsomes, confirming the pathway's exclusivity [3].

Drug Metabolism Cytochrome P450 CYP3A4 Enzyme Probe In Vitro Metabolism

Differential Myelotoxicity Profile: Reduced Hematopoietic Toxicity of Metabolites vs. Paclitaxel

An in vitro hematopoietic progenitor toxicity assay demonstrated that the 6α-hydroxy-substituted metabolites of paclitaxel, which include the structural class of 3′-para-hydroxypaclitaxel, showed reduced myelotoxic effects compared with the parent drug paclitaxel [1]. This reduced bone marrow toxicity is a key differentiating factor from the parent compound, which is known for its dose-limiting myelosuppression.

Myelotoxicity Hematopoietic Progenitor Toxicity Safety Pharmacology Metabolite Safety

Key Research and Industrial Applications for 3′-Para-hydroxypaclitaxel Based on Verified Evidence


Bioanalytical Method Development & Pharmacokinetic Studies

3′-Para-hydroxypaclitaxel is an essential analytical reference standard for developing and validating high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of paclitaxel and its metabolites in human plasma, urine, feces, and tissues . Its defined plasma AUC of 0.31 ± 0.20 h·µmol·L⁻¹ provides a clinically relevant concentration target for assay calibration [1].

CYP3A4 Enzyme Activity Probe for In Vitro Metabolism & Drug-Drug Interaction Studies

Given its exclusive formation by the CYP3A4 enzyme, 3′-para-hydroxypaclitaxel is a highly specific probe for assessing CYP3A4 activity in vitro [2]. Researchers can monitor its formation rate from paclitaxel in human liver microsomes, cultured hepatocytes, or recombinant CYP3A4 systems to evaluate the inhibitory or inductive effects of new chemical entities on this critical drug-metabolizing enzyme, as demonstrated in studies with compounds like GJG extract [3].

Mechanistic Studies of Paclitaxel-Induced Toxicity

Since 3′-para-hydroxypaclitaxel exhibits reduced myelotoxicity compared to paclitaxel [4] and is virtually non-cytotoxic [4], it is a valuable tool for dissecting the mechanisms behind paclitaxel's adverse effects. Researchers can use it as a control or comparator to isolate the toxic effects of the parent drug from those of its major circulating metabolites, particularly in studies focusing on bone marrow suppression or peripheral neuropathy.

Quality Control for Paclitaxel Drug Products

As a key related substance or impurity in paclitaxel formulations, 3′-para-hydroxypaclitaxel is used in quality control (QC) applications during the commercial production of paclitaxel or for Abbreviated New Drug Application (ANDA) method validation [5]. Its use ensures the purity and consistency of paclitaxel drug products by monitoring the levels of this specific process-related impurity or degradation product.

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